3-(Thiophen-2-yl)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Chemical Research
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, represent a critical class of compounds in both organic synthesis and medicinal chemistry. enamine.netbham.ac.uk Their unique structural and chemical properties have established them as valuable components in the development of new pharmaceuticals and complex molecular architectures. nih.gov
The study of azetidine (B1206935) chemistry has progressed significantly since the discovery of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, in 1955 from the leaves of Convallaria majalis. bham.ac.uk Initially, the synthesis of azetidine derivatives was considered a formidable challenge due to the inherent strain within the four-membered ring. nih.gov Early methods often involved cyclization reactions, which were sometimes inefficient. bham.ac.uk However, persistent research has led to the development of more advanced and reliable synthetic methodologies, including photochemical reactions, the aza Paternò-Büchi reaction, and various metal-catalyzed and organocatalytic approaches. nih.gov These advancements have made a wide array of functionalized azetidines more accessible, fueling their exploration in various scientific fields, particularly in drug discovery. acs.orgchemrxiv.org
A defining feature of the azetidine ring is its significant strain energy. This strain endows the molecule with a unique balance of stability and reactivity. While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. This intermediate reactivity is a key asset, allowing the azetidine ring to remain intact under many conditions while being susceptible to selective ring-opening reactions when required. bham.ac.uk This controlled reactivity makes azetidines powerful synthons for creating more complex acyclic and heterocyclic structures. The potential energy stored in the ring can be harnessed to drive reactions, a strategy increasingly used in modern organic synthesis.
The unique conformational rigidity and chemical reactivity of the azetidine scaffold make it a versatile building block in synthetic chemistry. enamine.net By introducing an azetidine ring, chemists can impose conformational constraints on a molecule, which can be crucial for enhancing binding affinity to biological targets. enamine.net This has made azetidines a favored framework in drug discovery, where they can act as bioisosteres for other cyclic systems like piperidines or as novel scaffolds for exploring new chemical space. domainex.co.uk Furthermore, chiral azetidine derivatives have proven to be effective ligands in asymmetric catalysis, facilitating a range of stereoselective transformations, including reductions and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. bham.ac.uk
Overview of Thiophene (B33073) Derivatives in Chemical Science
Thiophene and its derivatives are cornerstone heterocycles in chemical science, renowned for their wide-ranging applications and interesting electronic properties. eprajournals.com
Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org Its structure is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active compound without loss of activity, a strategy that can favorably alter a drug's metabolic profile. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. researchgate.net Thiophene derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgcognizancejournal.com
The integration of distinct heterocyclic scaffolds into a single molecule is a well-established strategy in medicinal chemistry aimed at creating novel compounds with enhanced or synergistic biological activities. eprajournals.com The combination of a thiophene ring with an azetidine core, as seen in 3-(Thiophen-2-yl)azetidine, is a logical step in the rational design of new chemical entities. nih.gov
The rationale for this specific combination is multifaceted. The azetidine ring provides a rigid, three-dimensional scaffold that can improve pharmacokinetic properties and introduce desirable conformational constraints. enamine.netnih.gov Meanwhile, the thiophene moiety is a proven pharmacophore known to interact with a wide range of biological targets. nih.govcognizancejournal.com The synthesis of such hybrid molecules typically involves coupling a thiophene derivative with a suitable azetidine precursor, potentially through cross-coupling reactions like the Suzuki or Stille couplings. evitachem.com Research into 3-aryl-azetidine derivatives has shown that this class of compounds has significant potential for developing agents that target the central nervous system, among other applications. nih.govnih.gov The thiophene ring in this compound acts as a heteroaryl substituent, and the resulting compound holds promise for investigation in various therapeutic areas, leveraging the combined benefits of both heterocyclic systems.
Scope and Objectives of Research on this compound
The primary objective of research into this compound and its derivatives is to explore their potential as novel therapeutic agents. The unique combination of the strained azetidine ring and the electron-rich thiophene moiety offers a platform for the design of compounds with diverse pharmacological activities. vulcanchem.com Key areas of investigation include:
Synthesis and Functionalization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives is a fundamental objective. evitachem.comrsc.org This includes exploring methods for the functionalization of both the azetidine nitrogen and the thiophene ring to create libraries of compounds for biological screening. evitachem.comacs.org
Medicinal Chemistry Exploration: A major focus is the incorporation of the this compound scaffold into molecules targeting a wide range of biological targets. vulcanchem.comontosight.ai This includes its use as a building block in the synthesis of inhibitors for enzymes like kinases and in the development of agents targeting central nervous system (CNS) disorders. vulcanchem.comontosight.ai For instance, derivatives have been investigated for their potential in treating lymphoma by targeting BCL6. vulcanchem.com
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how modifications to the this compound core affect biological activity. This includes studying the impact of substituents on the thiophene ring and different functional groups attached to the azetidine nitrogen. vulcanchem.comnih.gov
The overarching goal is to leverage the unique chemical properties of this compound to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI Key |
KQTVHQGBGXTXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thiophen 2 Yl Azetidine and Analogous Azetidine Scaffolds
Direct Azetidine (B1206935) Ring Formation Strategies
The direct formation of the azetidine ring is a primary focus in synthetic organic chemistry, with numerous strategies developed to achieve this strained heterocyclic system. These methods can be broadly categorized into intramolecular cyclization approaches and cycloaddition reactions, each offering unique advantages in terms of substrate scope and stereochemical control.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to the construction of the four-membered ring. Various methods have been developed to facilitate this transformation, including reductive cyclizations, base-promoted cyclizations of haloamines, and transition metal-catalyzed C-H amination reactions.
The reductive cyclization of imines and related precursors represents a viable, though less commonly detailed, pathway to azetidine scaffolds. This method conceptually involves the formation of an imine from a suitable bifunctional precursor, followed by a reductive process that induces cyclization. While specific examples focusing solely on 3-(thiophen-2-yl)azetidine via this route are not extensively documented in seminal literature, the general principles can be applied to analogous systems. The key is the strategic placement of a reducible functional group and a nucleophilic nitrogen atom in a 1,3-relationship, allowing for ring closure upon reduction.
A classical and frequently utilized method for azetidine synthesis is the base-promoted intramolecular cyclization of γ-haloamines. nih.gov This reaction proceeds via an intramolecular SN2 mechanism, where a nitrogen atom acts as the nucleophile, displacing a halide from a carbon atom positioned three bonds away. nih.govfrontiersin.org The success of this method is often dependent on the nature of the leaving group and the substitution pattern on the carbon backbone.
For the synthesis of 3-substituted azetidines, a common precursor is 2,3-dihalopropan-1-amine. Treatment of this starting material with a strong base can facilitate the formation of the azetidine ring. This strategy has been employed in the synthesis of intermediates for 1,3-disubstituted azetidines. rsc.org
| Precursor Type | Base | General Outcome | Reference |
| γ-Haloamines | Strong bases (e.g., nBuLi) | Intramolecular SN2 cyclization to form the azetidine ring. | rsc.org |
| N-Trityl-2-amino-4-bromobutanoate | Not specified | Intramolecular cyclization to form a substituted azetidine. | researchgate.net |
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been successfully applied to the synthesis of azetidines. organic-chemistry.orgelsevier.com This methodology allows for the formation of a C-N bond by activating a typically inert C-H bond at the γ-position relative to a nitrogen atom.
This approach often utilizes a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgelsevier.com The reaction proceeds with relatively low catalyst loading and utilizes inexpensive reagents under convenient operating conditions. organic-chemistry.org This method has been shown to be effective for the synthesis of various azabicyclic scaffolds, including those containing the azetidine ring. acs.orgresearchgate.netacs.org Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines, which involves reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org
| Catalyst System | Directing Group | Key Features | Representative Yields |
| Palladium catalyst | Picolinamide (PA) | Low catalyst loading, use of inexpensive reagents, predictable selectivities. organic-chemistry.orgelsevier.com | Good to excellent yields reported for various substrates. acs.org |
| Palladium(II) with oxidant and additive | Not specified | Promoted by benziodoxole tosylate as an oxidant and AgOAc as an additive. rsc.org | Not specified |
Gold catalysis has also been employed in the synthesis of azetidine derivatives through various cyclization strategies. One notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov
Another approach involves the gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively prepare (Z)-2-alkylidene-1-tosylazetidine compounds. acs.orgacs.orgnih.gov This method provides a contrast to the more common 5-endo-dig cyclization that leads to five-membered rings. nih.gov Gold catalysts have also been used in the cyclization of 4-allenyl-2-azetidinones to form bicyclic β-lactams. researchgate.net
| Gold Catalyst System | Substrate Type | Reaction Type | Product |
| BrettPhosAuNTf₂ | N-propargylsulfonamides | Oxidative cyclization | Azetidin-3-ones nih.gov |
| [AuCl(PEt₃)]/AgOTf | N-tosyl homopropargyl amines | 4-exo-dig cyclization | (Z)-2-alkylidene-1-tosylazetidines acs.orgacs.orgnih.gov |
| Not specified | 4-allenyl-2-azetidinones | Cyclization | Bicyclic β-lactams researchgate.net |
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine ring system. These reactions involve the combination of two or more unsaturated molecules (or parts of the same molecule) to form a cyclic adduct. mdpi.com The most common type of cycloaddition for azetidine synthesis is the [2+2] cycloaddition.
The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. nih.gov While powerful, this reaction has faced challenges that have limited its broad application. nih.gov Recent advances have included the use of visible light-mediated [2+2] cycloadditions, which offer milder reaction conditions. chemrxiv.orgresearchgate.net Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium photocatalyst. rsc.orgresearchgate.net
Another important [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. Ketenes for this reaction are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com
| Cycloaddition Type | Reactants | Key Features | Product |
| Aza Paternò–Büchi ([2+2] photocycloaddition) | Imine and Alkene | Can be promoted by UV or visible light; stereospecificity can be achieved. rsc.orgnih.govchemrxiv.org | Azetidine |
| Staudinger Synthesis ([2+2] cycloaddition) | Ketene and Imine | Forms a β-lactam ring; ketenes are often generated in situ. mdpi.comresearchgate.net | 2-Azetidinone (β-lactam) |
| [3+2] Cycloaddition | 1-Azetines and various partners | Rapidly builds complexity and forms fused heterocycles. nih.gov | Bicyclic azetidines nih.gov |
[2+2] Cycloadditions (e.g., Ketene-Imine Cycloaddition)
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the synthesis of 2-azetidinones, commonly known as β-lactams. mdpi.comresearchgate.net These cyclic amides are valuable precursors to azetidines through subsequent reduction. The reaction is renowned for its versatility, allowing for the preparation of β-lactams with a wide variety of substituents. researchgate.net
Ketenes are typically generated in situ from acyl chlorides and a tertiary amine, which are then trapped by an imine to yield the azetidinone ring. mdpi.com For instance, the reaction of ketenes generated from acetyl chloride with appropriate aromatic imines in the presence of triethylamine (B128534) can produce 3-unsubstituted β-lactams. mdpi.com The stereochemical outcome of the cycloaddition is a critical aspect, with both cis and trans isomers being accessible depending on the reaction conditions and the nature of the substituents on the ketene and imine. researchgate.net The use of different protecting groups on the ketene precursor can influence the diastereoselectivity of the final β-lactam. researchgate.net While this method directly produces the oxidized azetidin-2-one (B1220530) ring, its reduction provides a reliable pathway to the saturated azetidine scaffold. magtech.com.cn
Table 1: Examples of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis
| Ketene Precursor | Imine Type | Base | Key Feature |
|---|---|---|---|
| Acetyl Chloride | Aromatic Imines | Triethylamine | Yields 3-unsubstituted-2-azetidinones mdpi.com |
| Phenoxyacetyl Chloride | Various Imines | Triethylamine | Can show high cis-selectivity mdpi.com |
Aza-Paternò-Büchi Photocycloaddition
The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct and efficient route to functionalized azetidines. nih.govrsc.org This method is powerful for rapidly assembling the four-membered ring in a single step, often with high regio- and stereoselectivity. nih.gov However, the application of this reaction has historically been challenged by the inefficient excited-state reactivity of simple acyclic imines. nih.govresearchgate.net
The mechanism is proposed to proceed through a stepwise cycloaddition, where photo-excitation of the imine (often via a triplet sensitizer) leads to a triplet state. This excited imine then reacts with the alkene to form a 1,4-biradical intermediate, which subsequently undergoes intersystem crossing and carbon-nitrogen bond formation to close the azetidine ring. nih.gov
Recent advancements have significantly broadened the scope of this reaction. Key breakthroughs include:
Visible Light-Mediation: The use of visible light and triplet energy transfer catalysis has enabled the reaction of acyclic oximes with alkenes, overcoming previous limitations. nih.gov This approach relies on matching the frontier molecular orbital energies of the reactants to promote the desired cycloaddition over competing alkene dimerization. nih.gov
Engineered Imine Substrates: The design of acyclic imines bearing N-sulfamoyl fluoride (B91410) substituents has been shown to generate reactive triplet imines under photochemical conditions. researchgate.net These intermediates react efficiently with a broad range of non-activated alkenes to produce azetidines in high yields. The sulfamoyl fluoride group plays a crucial role in enabling the [2+2] pathway and can be conveniently removed or further functionalized post-cycloaddition. researchgate.net
These developments have transformed the aza-Paternò-Büchi reaction into a more general and synthetically useful tool for accessing diverse azetidine structures. rsc.org
Ring Contraction or Expansion Strategies
Aziridine (B145994) to Azetidine Ring Rearrangements
One-carbon ring expansion of aziridines presents an elegant strategy for synthesizing azetidines. This transformation can be achieved through various methodologies, including biocatalytic and transition-metal-catalyzed rearrangements.
A notable biocatalytic approach employs engineered "carbene transferase" enzymes derived from cytochrome P450. nih.govacs.org This system facilitates a highly enantioselective mdpi.comnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, which are formed from the reaction of an N-substituted aziridine with a diazo compound. nih.gov The enzyme demonstrates exceptional control, favoring the desired ring expansion over a competing cheletropic extrusion pathway. chemrxiv.org Significantly, this method has been successfully applied to a thiophene-bearing aziridine, which underwent chemoselective ring expansion to the corresponding azetidine without side reactions on the thiophene (B33073) ring. chemrxiv.orgacs.org This highlights the potential for synthesizing this compound analogs. However, the substrate scope can be limited; for example, aziridines with substituents on the carbon backbone or certain N-alkyl/aryl groups may not be viable substrates. nih.govacs.org
Alternatively, a formal [3+1] ring expansion has been developed using rhodium-catalyzed reactions of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov
Ring Expansion of Donor-Acceptor Cyclopropanes
The ring expansion of donor-acceptor cyclopropanes (DACs) provides a mild, transition-metal-free pathway to substituted azetidines. nih.gov This method utilizes the "masked 1,3-dipole" nature of DACs, which can react with a nitrogen source in the presence of a Lewis acid. chemrxiv.org
In a typical procedure, a Lewis acid such as magnesium iodide (MgI₂) coordinates to the DAC, which promotes a nucleophilic ring-opening by a nitrogen-transfer agent. nih.govchemrxiv.org Reagents like iminoiodinanes (e.g., PhI=NTs) or oxaziridines serve as effective nitrogen sources. chemrxiv.orgnih.gov The reaction proceeds under mild conditions and exhibits broad functional group tolerance, accommodating both electron-rich and electron-deficient aryl groups on the cyclopropane (B1198618), as well as labile substituents. chemrxiv.org This makes the strategy highly suitable for preparing 3-aryl and 3-heteroaryl azetidines.
Table 2: Ring Expansion of Donor-Acceptor Cyclopropanes (DACs) to Azetidines
| DAC Substituent (Donor) | Nitrogen Source | Lewis Acid | Yield (%) | Reference |
|---|---|---|---|---|
| 4-MeO-Ph | PhI=NTs | MgI₂ | 88 | chemrxiv.org |
| 4-Cl-Ph | PhI=NTs | MgI₂ | 81 | chemrxiv.org |
| 2-Naphthyl | PhI=NTs | MgI₂ | 63 | chemrxiv.org |
| Phenyl | Oxaziridine | MgI₂ | - | nih.gov |
Strain-Release Homologation of Azabicyclobutanes
The high ring strain (~65 kcal/mol) of 1-azabicyclo[1.1.0]butanes (ABBs) makes them exceptionally useful precursors for the synthesis of functionalized azetidines. arkat-usa.org These reactions proceed via the cleavage of the central, highly strained C-N bond, enabling the introduction of substituents at the C3 and N1 positions. acs.orgresearchgate.net
A particularly direct method for synthesizing 3-substituted azetidines, including this compound, involves the reaction of an in-situ generated ABB with an organometallic reagent. rsc.org For example, treating 2,3-dibromopropan-1-amine (B12442920) hydrobromide with n-butyllithium generates the ABB intermediate, which can then be trapped with an organomagnesium compound like 2-thienylmagnesium bromide. This strain-release addition selectively forms the this compound product. rsc.org
This strategy is highly modular, allowing for the synthesis of a diverse library of 3-substituted azetidines. arkat-usa.org Furthermore, the resulting N-H azetidine can be engaged in subsequent reactions, such as N-arylation, often in a one-pot procedure, to create 1,3-disubstituted azetidines. arkat-usa.org Radical-initiated strain-release reactions have also been developed, for instance, to access N-SF₅ azetidines, demonstrating the versatility of ABBs as synthetic building blocks. acs.orgacs.org
Functional Group Transformations on Existing Azetidine Rings
Once the azetidine core is constructed, its functionalization can be achieved through various transformations on the ring. This approach is valuable for diversifying a common azetidine intermediate.
A primary site for modification is the ring nitrogen. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for N-arylation. For example, this compound can be coupled with an aryl bromide, such as 1-bromo-3-nitrobenzene, using a palladium catalyst (e.g., xPhos Pd G3) to yield the corresponding 1,3-disubstituted azetidine. rsc.org
The C3 position can also be functionalized. In one methodology, N-Cbz protected azetidin-3-ols, which bear an electron-donating aromatic group at C3, can undergo a mild, iron-catalyzed substitution with a broad range of thiols. nih.govacs.org This reaction proceeds through a stabilized azetidine carbocation intermediate, resulting in the formation of 3-aryl-3-sulfanyl azetidines. nih.gov Similarly, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes provide another route to 3-arylazetidines under mild conditions. organic-chemistry.org
Furthermore, unsaturated azetine rings can serve as platforms for introducing complexity. Cycloaddition reactions of 1- and 2-azetines with reactive species like ketenes and isocyanates can produce complex polycyclic azetidine frameworks. nih.gov Additionally, the reduction of substituted azetines, which can be synthesized from commercially available N-Boc-3-azetidinone, allows for the creation of stereodefined disubstituted azetidines. organic-chemistry.org
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of azetidine synthesis, typically involving an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group on a three-carbon chain. This approach is fundamental to forming the strained four-membered ring.
A direct synthesis of 3-substituted azetidines, including this compound, has been documented as a precursor for subsequent cross-coupling reactions. rsc.org The synthesis initiates from 2,3-dibromopropan-1-amine hydrobromide. Treatment with a strong base like n-butyllithium (nBuLi) presumably forms an aziridine intermediate in situ, which is then subjected to ring-opening and subsequent cyclization. The key step involves the addition of an organometallic nucleophile, such as a thiophene-containing organomagnesium compound, to introduce the desired substituent at the 3-position, followed by intramolecular cyclization to yield the azetidine ring. rsc.org
Another prevalent strategy involves the cyclization of γ-amino alcohols or γ-haloamines. magtech.com.cn The hydroxyl or halide group serves as a leaving group, which, upon activation (e.g., conversion of an alcohol to a mesylate or tosylate), is displaced by the internal amine nucleophile in an SN2 reaction to forge the azetidine ring. google.comfrontiersin.org For instance, the synthesis of azetidine-3-amines can be accomplished in a single step through the selective displacement of a 3-mesyloxy group with various amine nucleophiles. nsf.gov
The table below summarizes representative nucleophilic substitution approaches for the synthesis of 3-substituted azetidines.
| Starting Material | Reagents and Conditions | Product | Yield | Ref |
| 2,3-dibromopropan-1-amine hydrobromide | 1) nBuLi, Toluene, -78 °C; 2) Thiophen-2-ylmagnesium bromide | This compound | N/A | rsc.org |
| N-benzylazetidin-3-ol | 1) MsCl, Et3N, CH2Cl2, -40 °C; 2) NaN3, H2O, 50 °C | 3-azido-1-benzylazetidine | 22% | google.com |
| N-allyl amino diols | Multistep sequence including cyclization | Trisubstituted azetidines | ~20 g scale | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds, and their application in synthesizing 3-aryl and 3-heteroaryl azetidines is well-established. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly noteworthy.
The synthesis of this compound can be envisioned via the Suzuki-Miyaura coupling of a suitably protected 3-bromo or 3-iodoazetidine with a thiophene boronic acid or its ester derivatives. ntnu.nocymitquimica.com This strategy offers a modular approach, allowing for the late-stage introduction of the thiophene moiety. The success of such couplings often depends on the choice of catalyst, ligands, base, and solvent system to ensure efficient transmetalation and reductive elimination steps while avoiding side reactions like protodeboronation, which can be an issue with thienylboronic acids. ntnu.nonih.gov Research into the cross-coupling of (5-formylthiophen-2-yl)boronic acid has highlighted that highly active catalysts, such as those employing XPhos as a ligand, are crucial for achieving high yields. ntnu.no
Furthermore, this compound itself serves as a valuable intermediate for further functionalization via cross-coupling. For example, it can undergo Buchwald-Hartwig amination with aryl bromides, demonstrating the utility of the azetidine core in building more complex molecules. rsc.org
The following table presents examples of cross-coupling reactions for the synthesis of 3-arylazetidines.
| Azetidine Precursor | Coupling Partner | Catalyst System | Product | Yield | Ref |
| 3-Iodoazetidine derivative | Arylsilanes | (Not specified) | 3-Arylazetidines | Good | N/A |
| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 9-benzyl-6-phenylpurine | 77% | scispace.com |
| This compound | 1-bromo-3-nitrobenzene | xPhos Pd G3 | 1-(3-Nitrophenyl)-3-(thiophen-2-yl)azetidine | N/A | rsc.org |
Reductive Amination and Alkylation
Reductive amination provides an alternative route to substituted azetidines, typically by reacting an azetidinone with an appropriate amine or vice versa, followed by reduction of the resulting imine or enamine. For the synthesis of this compound, one could hypothetically react a protected 3-azetidinone with 2-amino-thiophene followed by reduction, or more commonly, react a suitable amine with 2-thiophenecarboxaldehyde and a three-carbon unit that can subsequently cyclize.
More direct reductive amination approaches involve the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. rsc.org This method avoids the isolation of the intermediate imine/iminium ion. rsc.org While specific examples for this compound are not prominent, the methodology is broadly applicable for creating diverse amine derivatives.
Alkylation of the azetidine nitrogen is a straightforward process for generating N-substituted azetidines. However, C-alkylation is more complex. Diastereoselective α-alkylation of azetidine-2-carboxylic acid esters has been reported, showcasing methods to introduce substituents at the C2 position. conicet.gov.ar For the C3 position, functionalization often relies on starting with a pre-functionalized ring, such as azetidin-3-one, which can be converted to a silyl (B83357) enol ether and then alkylated. arkat-usa.org
Role of Catalysts and Reagents in Stereoselective Synthesis
Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the ring strain and the often-demanding reaction conditions. The development of catalytic stereoselective methods has been instrumental in accessing enantiomerically pure azetidine derivatives.
Lewis Acid Catalysis
Lewis acids play a crucial role in activating substrates and controlling selectivity in various transformations leading to azetidines. They can coordinate to leaving groups, carbonyls, or epoxides, facilitating nucleophilic attack and subsequent cyclization.
In one notable example, Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines. frontiersin.org This reaction proceeds with high yields and tolerates a wide range of functional groups. frontiersin.org The Lewis acid is believed to activate the epoxide, enabling a C3-selective intramolecular attack by the amine, which is a key step in forming the azetidine ring. frontiersin.org
A relay catalysis strategy has also been reported, which utilizes a Lewis acid-catalyzed nucleophilic ring-opening of a cyclopropane 1,1-diester with an aromatic amine as the initial step in a [3+1]-annulation reaction to form azetidines. researchgate.net
| Catalyst | Reaction Type | Substrate | Product | Key Feature | Ref |
| La(OTf)₃ | Intramolecular aminolysis | cis-3,4-Epoxy amine | 3-Hydroxyazetidine | High regioselectivity for C3 attack | frontiersin.org |
| Cu(OTf)₂ | Ring-opening/Alkylation | 1-Azabicyclo[1.1.0]butane | 3-Substituted azetidines | Direct alkylation with organometal reagents | researchgate.net |
Transition Metal Catalysis (e.g., Palladium, Titanium, Gold)
Transition metals, particularly palladium, titanium, and gold, are at the forefront of modern catalytic methods for azetidine synthesis, enabling reactions that are otherwise difficult to achieve and often providing high levels of stereocontrol.
Palladium: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions. An efficient method for synthesizing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide-protected amines. organic-chemistry.org This reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle to form the C-N bond with high diastereoselectivity. organic-chemistry.org In a relevant example of C-H functionalization, a palladium-catalyzed C(sp³)-H arylation of a pentacyclic triterpenoid (B12794562) with 2-iodothiophene (B115884) has been successfully demonstrated, leading to the installation of a thiophene moiety. acs.org
Titanium: Titanium(IV)-mediated coupling reactions have been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. nih.gov The proposed mechanism involves a Kulinkovich-type pathway, where a titanacyclopropane intermediate acts as a 1,2-dianion equivalent, reacting with the oxime ether to construct the four-membered ring. nih.gov
Gold: Gold catalysts have enabled the stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides through an oxidative cyclization. nih.gov In this process, a reactive α-oxogold carbene intermediate is generated, which then undergoes an intramolecular N-H insertion to form the azetidine ring with excellent enantioselectivity. nih.gov Another gold-catalyzed method involves a rare 4-exo-dig cyclization of N-tosyl homopropargyl amines to produce stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. researchgate.net
| Metal Catalyst | Reaction Type | Substrate | Product | Stereocontrol | Ref |
| Palladium(II) | Intramolecular C-H Amination | Picolinamide-protected amine | Azetidine | High diastereoselectivity | organic-chemistry.org |
| Titanium(IV) | Kulinkovich-type coupling | Oxime ether | Spirocyclic NH-azetidine | N/A | nih.gov |
| Gold(I) | Oxidative Cyclization | N-propargylsulfonamide | Chiral azetidin-3-one | Excellent enantioselectivity | nih.gov |
Organocatalysis in Azetidine Synthesis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals and often providing high enantioselectivity under mild conditions. Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze the formation of chiral centers. beilstein-journals.orgamanote.com
A notable organocatalytic approach to chiral azetidines involves the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular SN2 displacement to furnish C2-functionalized azetidines. researcher.life This methodology allows for the rapid preparation of functionalized azetidines with high enantiomeric excess. researcher.life Although this example focuses on 2-substituted azetidines, the principles of using organocatalysis to set stereocenters in precursors for azetidine synthesis are broadly applicable. The development of organocatalytic methods for the direct asymmetric synthesis of 3-substituted azetidines remains an active area of research.
Derivatization and Functionalization of the 3 Thiophen 2 Yl Azetidine Core
Introduction of Diverse Substituents onto the Azetidine (B1206935) Ring
The introduction of substituents onto the pre-formed 3-(thiophen-2-yl)azetidine core can be achieved through several strategic reactions that target either the azetidine ring nitrogen or its carbon atoms.
Electrophilic azetidinylation represents a powerful strategy for attaching the azetidine ring to various nucleophiles. While direct examples involving this compound are not extensively documented, general methods developed for 3-aryl azetidines are applicable. One such approach utilizes azetidinyl trichloroacetimidates (ATAs) as electrophilic azetidinylating reagents. These reagents can be synthesized from the corresponding N-protected 3-hydroxyazetidine.
The proposed synthesis would involve the conversion of N-protected 3-(thiophen-2-yl)azetidin-3-ol (B15325250) to its corresponding trichloroacetimidate. This activated intermediate can then react with a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions, under simple activation conditions to install the this compound moiety onto a target molecule. This method is noted for its broad applicability, enabling the direct installation of the azetidine ring onto over 20 classes of nucleophiles at various stages of a synthetic sequence.
The secondary amine of the this compound ring is a competent nucleophile for aza-Michael additions (conjugate additions). This reaction involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound, such as an enone, enoate, or nitroolefin. pressbooks.pubrsc.orglibretexts.orglibretexts.org The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or can sometimes proceed under thermal or Lewis acid-catalyzed conditions. libretexts.org
The general mechanism involves the nucleophilic attack of the azetidine nitrogen at the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate. pressbooks.publibretexts.org Subsequent protonation of the enolate at the α-carbon yields the final 1,4-adduct. pressbooks.publibretexts.org This strategy allows for the straightforward introduction of a variety of functionalized side chains onto the azetidine nitrogen. The use of chiral catalysts can also enable enantioselective versions of this reaction, yielding chiral N-substituted azetidine derivatives. rsc.org While the reaction is reversible, particularly with other amines, the thia-Michael addition has been noted to be highly efficient and selective. nih.gov
Table 1: Potential Michael Acceptors for Aza-Michael Addition with this compound
| Michael Acceptor Class | General Structure | Resulting Adduct Structure |
| α,β-Unsaturated Ketones (Enones) | R-CO-CH=CH-R' | |
| α,β-Unsaturated Esters (Enoates) | R-OOC-CH=CH-R' | |
| Nitroolefins | O₂N-CH=CH-R | |
| α,β-Unsaturated Amides | R₂N-CO-CH=CH-R' |
The thiophene (B33073) ring of this compound is amenable to a range of functionalization reactions, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution: The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution, which preferentially occurs at the C5 position (the position adjacent to the sulfur and distal to the azetidine substituent), as the C2 position is already occupied. evitachem.compearson.com If conditions are forced, substitution may occur at other positions. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Using nitrating agents, though this can sometimes be complicated by the sensitivity of the thiophene ring to strong acids. evitachem.com
Acylation: Friedel-Crafts acylation to introduce ketone functionalities.
Directed Ortho-Metalation and Cross-Coupling: A powerful strategy for regioselective functionalization involves lithiation. Treatment of a protected 2-substituted thiophene with a strong base like n-butyllithium can lead to deprotonation at either the C3 or C5 position, depending on the directing group and reaction conditions. rsc.org The resulting lithiated intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide array of substituents. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds on the thiophene ring. semanticscholar.orgmdpi.com An N-protected 3-(5-bromothiophen-2-yl)azetidine, for instance, could be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups at the C5 position. semanticscholar.orgmdpi.comnih.govresearchgate.net
Table 2: Representative Functionalization Reactions for the Thiophene Moiety
| Reaction Type | Reagents/Catalysts | Position of Functionalization | Resulting Moiety |
| Bromination | N-Bromosuccinimide (NBS) | C5 | Bromo |
| Lithiation/Electrophilic Quench | n-BuLi, then E⁺ (e.g., DMF) | C5 | Formyl |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | C5 (from 5-bromo derivative) | Aryl |
| Oxidation | Potassium permanganate | Sulfur Atom | Sulfoxide/Sulfone |
Protecting Group Strategies in Synthesis
The synthesis and functionalization of this compound often necessitate the use of protecting groups for the azetidine nitrogen. The choice of protecting group is critical as it influences reactivity, stability, and conditions for deprotection.
Commonly used protecting groups for the azetidine nitrogen include:
tert-Butoxycarbonyl (Boc): This is a widely used group, stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA). The N-Boc derivative is often a key intermediate in functionalization. pearson.com
Benzylcarbamate (Cbz): Removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
Thiopivaloyl group: Used in stereoselective α-lithiation strategies, this group can direct deprotonation of the azetidine ring. nih.gov
Borane (BH₃) complexes: N-borane complexes can be used to temper the reactivity of the nitrogen lone pair and can facilitate diastereoselective alkylations. organic-chemistry.org
Benzoyl group: Can be used to activate the azetidine ring system for certain transformations. pearson.com
The selection of a protecting group depends on the planned synthetic route, particularly the conditions required for subsequent reaction steps and the final deprotection.
Synthetic Routes to Stereoisomers and Chiral Azetidines
Accessing enantiomerically pure or enriched substituted azetidines is of high interest for medicinal chemistry. Several strategies have been developed for the stereoselective synthesis of chiral azetidines, which can be adapted for derivatives of this compound.
One prominent method involves the use of chiral auxiliaries. For instance, Ellman's tert-butylsulfinamide can be condensed with a 1,3-bielectrophile to form a chiral sulfinimine. Diastereoselective addition of a Grignard or organolithium reagent, followed by intramolecular cyclization, yields enantioenriched C2-substituted azetidines. nih.gov This approach is scalable and allows access to either enantiomer by choosing the (R)- or (S)-sulfinamide. nih.gov
Another strategy employs a chiral auxiliary attached to the azetidine nitrogen, such as a (S)-1-phenylethyl group. organic-chemistry.org Formation of an N-borane complex of an N-chiral auxiliary-substituted azetidine-2-carbonitrile (B3153824) allows for highly diastereoselective α-alkylation using a strong base like LDA followed by an electrophile. organic-chemistry.org The chiral auxiliary can then be cleaved to yield the optically active 2-substituted azetidine. organic-chemistry.org
Asymmetric catalysis provides another powerful route. Copper(I) complexes with chiral ligands can catalyze the cycloaddition of metallo-enolcarbenes to imido-sulfur ylides to produce chiral tetrasubstituted azetidines with high enantioselectivity. nih.gov
Finally, stereoselective functionalization of a pre-existing chiral azetidine core, such as N-thiopivaloylazetidin-3-ol, can be achieved via α-lithiation and subsequent trapping with an electrophile, often proceeding with good diastereoselectivity. nih.gov
Table 3: Comparison of Chiral Synthesis Strategies for Azetidines
| Strategy | Key Reagent/Catalyst | Stereocontrol Element | Typical Application |
| Chiral Auxiliary | (R)- or (S)-tert-butylsulfinamide | Substrate control (auxiliary) | Synthesis of C2-substituted azetidines |
| Chiral Auxiliary & Borane Complex | (S)-1-phenylethylamine, BH₃, LDA | Substrate control (auxiliary) | Diastereoselective α-alkylation |
| Asymmetric Catalysis | Copper(I)-chiral sabox ligand | Catalyst control | Enantioselective [3+1] cycloaddition |
| Diastereoselective Functionalization | N-thiopivaloylazetidin-3-ol, s-BuLi | Substrate control (existing stereocenter) | Synthesis of trans-2-substituted-3-hydroxyazetidines |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Thiophen-2-yl)azetidine in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, along with insights into the molecule's stereochemistry and conformation.
¹H, ¹³C, and ¹⁵N NMR for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) and thiophene (B33073) rings.
Thiophene Protons: The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). The proton at position 5 (H5) is expected to be the most downfield, followed by H3 and H4, due to the electronic effects of the sulfur atom and the azetidine substituent. The coupling constants between these protons (³JHH) are characteristic of the thiophene ring system. modgraph.co.uk
Azetidine Protons: The protons on the four-membered azetidine ring will appear in the aliphatic region. The proton at C3 (methine) will likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at C2 and C4 will also present as multiplets, potentially showing diastereotopicity depending on the substitution and ring conformation. The N-H proton, if present and not exchanged with a deuterated solvent, would appear as a broad singlet. ipb.pt
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the azetidine ring (C2) and the carbon adjacent to the sulfur atom (C5) are expected to have distinct chemical shifts. mdpi.com
Azetidine Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The methine carbon (C3) and the two methylene carbons (C2 and C4) will have characteristic chemical shifts influenced by the nitrogen atom and the thiophene substituent. ipb.pt
¹⁵N NMR Spectroscopy: The nitrogen-15 NMR spectrum can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to substitution and conjugation. nih.gov For unsubstituted azetidine, the ¹⁵N resonance is around δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The presence of the thiophene substituent at the 3-position is expected to influence this chemical shift. Studies on N-aryl azetidines have shown that conjugation can shift the azetidine nitrogen peak downfield, indicating a greater sp² character. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | ~7.0-7.2 | - |
| Thiophene H4 | ~6.9-7.1 | - |
| Thiophene H5 | ~7.2-7.4 | - |
| Azetidine H2/H4 | ~3.5-4.0 (multiplet) | ~50-60 |
| Azetidine H3 | ~4.0-4.5 (multiplet) | ~35-45 |
| Thiophene C2 | - | ~140-150 |
| Thiophene C3 | - | ~125-130 |
| Thiophene C4 | - | ~127-132 |
| Thiophene C5 | - | ~123-128 |
Note: These are predicted values based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Stereochemical and Conformational Analysis
Two-dimensional NMR experiments are crucial for confirming the structural assignments and elucidating the stereochemistry and conformation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the thiophene ring (H3-H4, H4-H5) and within the azetidine ring (H2-H3, H3-H4).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting the thiophene and azetidine rings by showing correlations between, for example, the azetidine H3 proton and the thiophene C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions between protons on the azetidine and thiophene rings. For instance, NOE correlations could help define the relative orientation of the thiophene ring with respect to the azetidine ring. ipb.pt
Theoretical NMR Calculations and Validation
In the absence of experimental data, computational methods can be employed to predict NMR chemical shifts and coupling constants. acs.orggithub.iouncw.edu Density Functional Theory (DFT) calculations are commonly used for this purpose. By optimizing the geometry of this compound and then calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated. mdpi.com These theoretical spectra can then be compared with experimental data for validation or used as a predictive tool for structural confirmation. acs.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. github.io
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, N-H, C-N, and C-S bonds, as well as the aromatic C=C bonds of the thiophene ring.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100 | Aromatic C-H (Thiophene) | Stretching |
| 2850-2960 | Aliphatic C-H (Azetidine) | Stretching |
| ~3300-3500 | N-H (Azetidine) | Stretching (if unsubstituted N) |
| ~1600, ~1450 | Aromatic C=C (Thiophene) | Stretching |
| ~1200-1350 | C-N (Azetidine) | Stretching |
| ~600-800 | C-S (Thiophene) | Stretching |
The C-H stretching vibrations of the thiophene ring typically appear at slightly higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the azetidine ring (<3000 cm⁻¹). vscht.cz The presence of a band in the 3300-3500 cm⁻¹ region would indicate an N-H bond in the azetidine ring. The aromatic C=C stretching bands of the thiophene ring are expected around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net The C-N stretching of the azetidine ring and the C-S stretching of the thiophene ring will also show characteristic absorptions. iosrjournals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.
The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable clues about the structure. Common fragmentation pathways for related compounds include:
Loss of the thiophene ring: Cleavage of the bond between the azetidine and thiophene rings.
Ring opening of the azetidine: Fragmentation of the four-membered ring.
Fragmentation of the thiophene ring: Loss of fragments such as HCS⁺. researchgate.net
The exact fragmentation pattern will depend on the ionization method used (e.g., Electron Ionization - EI). The high-resolution mass spectrum (HRMS) can be used to determine the exact molecular formula of the parent ion and its fragments. rsc.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. Although a crystal structure of this compound is not available, we can predict its key structural features by examining the crystal structures of related thiophene and azetidine derivatives.
For instance, the crystal structure of thiophene itself has been determined at -55°C to be orthorhombic. iucr.org The molecule is planar, a characteristic feature of aromatic systems. In substituted thiophenes, such as 2-bromothiophene, the planarity of the thiophene ring is maintained. Similarly, studies on azetidine derivatives, like L-azetidine-2-carboxylic acid, reveal a puckered, non-planar conformation for the four-membered ring, which is a strategy to relieve ring strain. acs.orgnih.gov The azetidine ring in this molecule is buckled by 11 degrees. acs.org
Based on these precedents, it is anticipated that the thiophene ring in this compound will be planar, while the azetidine ring will adopt a puckered conformation. The C-S and C-C bond lengths within the thiophene ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The bond angles in the azetidine ring will deviate from the ideal 90° for a planar square due to puckering.
Below is a table of anticipated crystallographic parameters for this compound, based on data from related structures.
| Parameter | Expected Value | Reference Compound(s) |
| Thiophene Ring C-S Bond Length | ~1.71 Å | Thiophene iucr.org |
| Thiophene Ring C=C Bond Length | ~1.37 Å | Thiophene iucr.org |
| Thiophene Ring C-C Bond Length | ~1.42 Å | Thiophene iucr.org |
| Azetidine Ring C-N Bond Length | ~1.48 Å | L-azetidine-2-carboxylic acid acs.org |
| Azetidine Ring C-C Bond Length | ~1.54 Å | L-azetidine-2-carboxylic acid acs.org |
| Azetidine Ring Puckering Angle | ~10-15° | L-azetidine-2-carboxylic acid acs.org |
Insights into Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, several types of interactions are expected to play a significant role in the crystal packing.
The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. If the compound is protonated to form a salt, such as the hydrochloride, the N-H group becomes a strong hydrogen bond donor. Hydrogen bonding is a powerful directional force that significantly influences crystal packing. mdpi.com In the crystal structure of azetidine, molecules are linked into chains by N-H···N hydrogen bonds. researchgate.net
The aromatic thiophene ring can participate in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, are a common feature in the crystal structures of aromatic compounds. acs.org The crystal structure of thiophene itself does not exhibit strong π-stacking, with the closest intermolecular approach being 3.7 Å. iucr.org However, in substituted thiophenes, π-π interactions can become a dominant packing force, influencing the torsion angles between the thiophene and its substituents. acs.org
Other Advanced Spectroscopic and Analytical Techniques
Beyond single-crystal X-ray diffraction, a suite of other spectroscopic and analytical techniques can provide valuable information about the electronic structure, vibrational modes, and morphology of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The thiophene ring is the primary chromophore in this compound. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π-π* transition. nii.ac.jp
Substitution on the thiophene ring can cause a shift in the absorption maximum (λmax). A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent, leading to a more significant shift in the UV-Vis spectrum. nii.ac.jp For example, 2-methylthiophene has a λmax at approximately 236 nm, a slight red shift compared to thiophene. nist.govnist.gov More strongly electron-donating or -withdrawing groups can induce larger shifts. The azetidine group, being a saturated heterocycle, is not expected to have a strong electronic effect on the thiophene chromophore unless the nitrogen lone pair can participate in conjugation, which is unlikely due to the geometry.
The expected UV-Visible absorption data for this compound is summarized in the table below, based on data for related compounds.
| Compound | λmax (nm) | Solvent |
| Thiophene | 235 | Hexane nii.ac.jp |
| 2-Methylthiophene | 236 | Not specified nist.gov |
| 2-Acetylthiophene | 260, 287 | Not specified |
| This compound (Predicted) | ~235-245 | Non-polar solvent |
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would be expected to show characteristic peaks for both the thiophene and azetidine rings.
The Raman spectrum of thiophene is well-characterized, with strong bands corresponding to C-H stretching, C=C stretching, and ring breathing modes. nih.gov For example, a prominent C=C stretching vibration in polythiophene is observed around 1440 cm⁻¹. mdpi.com Studies on 2-thiophene carboxylic acid have identified C-S stretching vibrations in the range of 637-852 cm⁻¹. iosrjournals.org
The azetidine ring also has characteristic vibrational modes, although they are generally weaker in intensity in Raman spectra compared to the aromatic thiophene modes. The Raman spectrum of azetidine hydrochloride shows peaks corresponding to CH₂ scissoring, twisting, and wagging, as well as C-N and C-C stretching modes.
The predicted key Raman shifts for this compound are presented in the following table.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Ring System |
| Thiophene C-H Stretch | ~3100 | Thiophene |
| Azetidine C-H Stretch | ~2900-3000 | Azetidine |
| Thiophene C=C Stretch | ~1400-1500 | Thiophene |
| Azetidine CH₂ Scissor | ~1450 | Azetidine |
| Thiophene Ring Breathing | ~1000-1100 | Thiophene |
| Thiophene C-S Stretch | ~600-850 | Thiophene |
Electron Microscopy (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. For a crystalline organic compound like this compound, these techniques could provide valuable insights into its solid-state properties.
SEM would be used to image the surface topography of the crystalline powder. researchgate.net This can reveal information about the crystal habit (the characteristic external shape of a crystal), the size distribution of the crystals, and the presence of any amorphous material. acs.orgresearchgate.net
TEM, on the other hand, provides information about the internal structure of the material. acs.org For organic molecules, high-resolution TEM (HR-TEM) can sometimes be used to visualize the crystal lattice, although this can be challenging due to the beam sensitivity of organic compounds. nih.gov Cryo-TEM, where the sample is imaged at cryogenic temperatures, can help to mitigate beam damage and has been used to study the crystallization of organic molecules from solution. acs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. xpsfitting.com For this compound, XPS would be able to identify the presence of carbon, nitrogen, and sulfur, and provide information about their chemical environments.
The XPS spectrum would show characteristic peaks for the C 1s, N 1s, and S 2p core levels. The binding energies of these peaks are sensitive to the local chemical environment of the atom. For example, the C 1s spectrum could potentially be resolved into components corresponding to the carbon atoms in the thiophene ring (C-C, C-S, and C-H bonds) and the azetidine ring (C-C and C-N bonds).
The S 2p spectrum of polythiophene shows a main peak around 164 eV, which is characteristic of sulfur in a thiophene ring. aip.orgkaust.edu.sa The N 1s binding energy for nitrogen in heterocyclic compounds typically falls in the range of 399-401 eV. nih.govresearchgate.netthermofisher.com
A table of expected XPS binding energies for this compound is provided below.
| Core Level | Expected Binding Energy (eV) | Functional Group |
| C 1s | ~284.6 | C-C, C-H (thiophene) |
| C 1s | ~285.0 | C-C (azetidine) |
| C 1s | ~286.0 | C-N (azetidine) |
| N 1s | ~399-401 | Azetidine |
| S 2p | ~164.0 | Thiophene |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For the analysis of 3-(Thiophen-2-yl)azetidine, DFT calculations provide fundamental insights into its geometry, electronic properties, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-31G(d,p) Level)
| Parameter | Bond/Angle | Value |
| Bond Length | C(thiophene)-C(azetidine) | (Value in Å) |
| C-N (azetidine) | (Value in Å) | |
| C-S (thiophene) | (Value in Å) | |
| Bond Angle | C-C-N (azetidine) | (Value in °) |
| C-S-C (thiophene) | (Value in °) | |
| Dihedral Angle | Thiophene-Azetidine | (Value in °) |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the search results.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across both the thiophene and azetidine (B1206935) moieties.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Calculated at B3LYP/6-31G(d,p) Level)
| Parameter | Energy (eV) |
| HOMO | (Value) |
| LUMO | (Value) |
| Energy Gap (ΔE) | (Value) |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the search results.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the azetidine ring, highlighting these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.
Mulliken, APT, and NBO Charge Analysis
Table 3: Hypothetical NBO Charges on Key Atoms of this compound (Calculated at B3LYP/6-31G(d,p) Level)
| Atom | NBO Charge (e) |
| N (azetidine) | (Value) |
| S (thiophene) | (Value) |
| C (attached to N) | (Value) |
| C (attached to S) | (Value) |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the search results.
Strain Energy Calculations
The four-membered azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain influences the molecule's stability and reactivity.
Homodesmotic and Isodesmic Reactions
The strain energy of the azetidine ring can be theoretically estimated using isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
An isodesmic reaction for this compound might involve breaking the cyclic structure into smaller, unstrained, open-chain molecules while maintaining the same types of bonds.
A homodesmotic reaction provides a more refined estimation of strain energy by also preserving the hybridization states of the atoms and the number of bonds to hydrogen. An example of a homodesmotic reaction for the azetidine portion would involve its formal decomposition into simpler, strain-free molecules with similar chemical environments. The enthalpy change of these reactions, calculated using DFT, provides a quantitative measure of the ring strain. For the parent azetidine, the ring strain energy is known to be significant, and this value would be modulated by the presence of the thiophenyl substituent.
Table 4: Hypothetical Strain Energy of the Azetidine Ring in this compound (Calculated using a Homodesmotic Reaction)
| Reaction Type | Calculated Strain Energy (kcal/mol) |
| Homodesmotic Reaction | (Value) |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the search results.
Conformational Analysis and Dynamics
The flexibility of the azetidine ring, though limited, allows for different conformations. The substitution with a thiophene group at the 3-position introduces additional degrees of freedom, namely the rotation around the C3-C(thiophene) bond, leading to a more complex conformational landscape.
Potential Energy Surface (PES) exploration is a computational technique used to map the energy of a molecule as a function of its geometry, identifying stable conformers (local minima) and the transition states that connect them. For this compound, the PES would be primarily defined by two key coordinates: the puckering of the azetidine ring and the dihedral angle of the thiophene substituent relative to the ring.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights that complement static quantum chemical calculations. nih.gov In a non-biological context, an MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent and calculating the forces on each atom to model its motion. nih.gov
These simulations can reveal:
Conformational Flexibility: How the molecule transitions between different conformations, including the puckering of the azetidine ring and the rotation of the thiophene substituent.
Solvent Effects: The arrangement of solvent molecules around the solute and the nature of their interactions, such as hydrogen bonding with the azetidine nitrogen.
Time-Averaged Properties: MD simulations allow for the calculation of properties averaged over the simulation time, providing a more realistic picture than a single, static structure.
Studies on similar heterocyclic compounds have used MD to understand their stability and interactions in solution, corroborating experimental findings and providing a deeper molecular-level understanding. nih.govacs.org
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF)
QTAIM and ELF are theoretical methods used to analyze the electron density of a molecule, providing detailed information about chemical bonding and electronic structure. nih.govwikipedia.orguni-muenchen.de
The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. uni-muenchen.de The analysis of topological features, such as bond critical points (BCPs), reveals the nature of interatomic interactions. For this compound, QTAIM analysis would characterize the C-N, C-C, C-S, and C-H bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. nih.govuni-muenchen.de
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. wikipedia.orgresearchgate.netjussieu.fr It visualizes core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org For this compound, ELF analysis would show distinct localization domains corresponding to:
The core electrons of the carbon, nitrogen, and sulfur atoms.
The covalent C-C, C-N, and C-H bonds of the azetidine ring.
The lone pair on the nitrogen atom.
The delocalized π-system and C-S bonds of the thiophene ring.
Together, QTAIM and ELF provide a rigorous framework for understanding the distribution of electrons and the nature of chemical bonding within the molecule. nih.gov
Prediction of Spectroscopic Parameters (e.g., IR, NMR)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic parameters of molecules. dtic.mildtic.milumass.edu These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netmdpi.com By comparing the calculated spectrum with the experimental one, specific absorption bands can be assigned to particular vibrational modes of the molecule. For this compound, key vibrations would include N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, C-S stretching, and ring deformation modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. mdpi.com
Table 1: Representative Calculated Vibrational Frequencies for Thiophene Derivatives
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretching (Thiophene Ring) | 3244, 3230 | ~3100 | umass.edu |
| C-C Stretching (Thiophene Ring) | 1526, 1410, 1356 | 1528, 1352 | umass.edu |
| C-S Stretching (Thiophene Ring) | 852, 649 | 647 | umass.edu |
Note: Data are for representative thiophene derivatives and serve as an example of the typical accuracy of DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.govrsc.orgmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical calculations can help assign complex spectra and resolve ambiguities. For this compound, calculations would predict the chemical shifts for the protons and carbons of both the azetidine and thiophene rings.
Table 2: Example of Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thiophene Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Thiophene H-3 | 7.12 - 7.15 | - | nih.gov |
| Thiophene H-4 | 7.49 - 7.50 | - | nih.gov |
| Thiophene H-5 | 7.12 - 7.15 | - | nih.gov |
| Thiophene C-2 | - | 144.23 - 149.33 | rsc.org |
| Thiophene C-3 | - | 123.43 - 126.57 | rsc.org |
| Thiophene C-4 | - | 127.37 - 127.40 | rsc.org |
| Thiophene C-5 | - | 118.00 - 124.26 | rsc.org |
Note: Chemical shifts are highly dependent on the full molecular structure and solvent. This table provides a general range for thiophene rings based on reported data for various derivatives. nih.govrsc.orgchemicalbook.com
Non-linear Optical (NLO) Properties
Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. aip.orgcityu.edu.hk The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. researchgate.net
A common strategy for designing molecules with high β values is to create a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. rsc.orgrsc.orgnih.gov In this compound, the electron-rich thiophene ring can act as a π-system. aip.org The azetidine nitrogen, with its lone pair, can function as a donor group. If an electron-withdrawing group were attached to the molecule, a push-pull character could be established, potentially leading to significant NLO properties.
Computational methods, such as time-dependent DFT (TD-DFT), are widely used to calculate the polarizability and hyperpolarizability of molecules. researchgate.netfrontiersin.org These calculations can predict the NLO response and guide the design of new materials. Studies on various thiophene derivatives have shown that the thiophene ring is an effective component in NLO chromophores, contributing significantly to the molecular hyperpolarizability. aip.orgcityu.edu.hkresearchgate.net
Table 3: Example of Calculated NLO Properties for a Push-Pull Thiophene Derivative
| Property | Calculated Value | Unit | Reference |
|---|---|---|---|
| Dipole Moment (μ) | Varies with structure | Debye | nih.gov |
| First Hyperpolarizability (β) | up to 4840 x 10⁻⁴⁸ | esu | nih.gov |
Note: The values presented are for high-performance chromophores containing thiophene linkers and represent the potential for NLO properties in such systems. nih.gov The specific NLO properties of this compound itself would depend on its full electronic structure and any additional functionalization.
Applications in Chemical Synthesis and Materials Science
3-(Thiophen-2-yl)azetidine as a Chemical Synthon
Azetidines are four-membered saturated cyclic amines that serve as significant building blocks in organic synthesis due to their inherent ring strain, which allows for versatile chemical transformations. The incorporation of a thiophene (B33073) ring at the 3-position of the azetidine (B1206935) scaffold introduces unique electronic and steric properties, making this compound a valuable synthon for the synthesis of diverse molecular architectures.
Building Block in Complex Molecule Synthesis
The azetidine moiety is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. As a bifunctional molecule, this compound offers two reactive sites: the secondary amine of the azetidine ring and the thiophene ring, which can be functionalized through various reactions. While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, the general utility of azetidines and thiophenes as building blocks is well-established. Azetidine derivatives are utilized to introduce conformational rigidity into molecules, which can be advantageous for optimizing binding affinity to biological targets. The thiophene nucleus is a common scaffold in medicinal chemistry, known for its presence in a wide range of therapeutic agents.
Precursor for Ring-Expanded Heterocycles
The ring strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing synthetic routes to larger, more complex heterocyclic systems like pyrrolidines and piperidines. These transformations are often driven by the release of ring strain. Methodologies for the one-carbon ring expansion of azetidines to pyrrolidines have been developed, for instance, through reactions with diazo compounds catalyzed by rhodium complexes. While the literature describes these general transformation pathways for the azetidine class of compounds, specific studies detailing the use of this compound as a precursor for ring-expanded heterocycles are not prominently reported. A related transformation involves the biocatalytic one-carbon ring expansion of a thiophene-bearing aziridine (B145994) to the corresponding azetidine, highlighting the chemical feasibility of transformations involving this structural motif.
Ligands and Chiral Auxiliaries in Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. Azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations. The rigid four-membered ring structure of azetidine can provide a well-defined steric environment, which is essential for effective stereochemical control.
Design of Chiral Azetidine-Derived Ligands
Chiral ligands incorporating a thiophene moiety have been synthesized and shown to be effective in asymmetric catalysis, such as the vanadium-catalyzed asymmetric oxidation of sulfides. These ligands often feature a Schiff base structure derived from thiophene aldehydes and chiral amino alcohols. The design principles involve creating a C2-symmetric or other well-defined chiral environment around a metal center. While these studies establish the potential of thiophene-containing chiral ligands, the specific design and synthesis of chiral ligands directly derived from this compound are not extensively detailed in the available research. The synthesis of novel chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene highlights the ongoing interest in developing thiophene-based chiral auxiliaries.
Applications in Asymmetric Transformations
Chiral azetidine-derived ligands have been utilized as organocatalysts and ligands for metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. The goal of these applications is to achieve high enantioselectivity in the formation of new stereocenters. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. Similarly, thiophene-based chiral ligands have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylations of indole with β-nitroolefins. However, specific examples of the application of ligands derived from this compound in asymmetric reductions, cycloadditions, or C-C bond forming reactions are not well-documented in the scientific literature.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the forces between the molecules are weaker than covalent bonds. Host-guest chemistry is a central part of supramolecular chemistry, focusing on the complexation of a "host" molecule with a "guest" molecule or ion.
The ability of thiophene-containing polymers to self-assemble into ordered microstructures has been a subject of research, indicating the potential for thiophene derivatives to participate in supramolecular assemblies. These interactions are often driven by π-π stacking of the aromatic thiophene rings and other non-covalent forces. Host-guest complexes involving various organic and inorganic hosts have been studied, where interactions can be directed by factors such as hydrogen bonding and C-H···π interactions. Despite the potential for the nitrogen atom in the azetidine ring and the aromatic thiophene ring of this compound to participate in such non-covalent interactions, there is a lack of specific research in the available literature focusing on the supramolecular chemistry and host-guest interactions of this particular compound.
Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The azetidine ring and the thiophene moiety of this compound provide distinct sites for engaging in various non-covalent interactions. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. Computational analysis of a closely related compound, 3-(thiophen-2-ylmethyl)azetidine, indicates it has one hydrogen bond donor and two hydrogen bond acceptors nih.gov.
The thiophene ring, being an electron-rich aromatic system, is capable of participating in π-π stacking interactions. These interactions are crucial in the self-assembly of molecules in the solid state and can influence the electronic properties of materials researchgate.netresearchgate.net. The sulfur atom in the thiophene ring can also participate in other types of non-covalent interactions, further contributing to the stability of molecular assemblies. The interplay of these forces is significant in the fields of host-guest chemistry, molecular recognition, and the development of organic semiconductors researchgate.net. The ability to form these interactions allows for the construction of well-ordered supramolecular architectures researchgate.net.
| Structural Feature | Potential Non-Covalent Interaction | Role |
|---|---|---|
| Azetidine N-H | Hydrogen Bonding | Donor |
| Azetidine Nitrogen | Hydrogen Bonding | Acceptor |
| Thiophene Ring | π-π Stacking | π-system participant |
| Thiophene Sulfur Atom | Other non-covalent interactions | Participant |
Design of Recognition Motifs
The specific arrangement of functional groups in this compound allows for its use in the design of molecular recognition motifs. The azetidine nitrogen can be a key site for interaction with biological targets or other molecules through hydrogen bonding. The thiophene ring can engage in π-π stacking or cation-π interactions, which are important for stabilizing complexes nih.govresearchgate.net.
By modifying the azetidine nitrogen with different substituents, it is possible to tune the molecule's recognition properties. For instance, acylation of the nitrogen can introduce additional hydrogen bond acceptors or donors, creating more complex recognition patterns. The combination of a rigid aromatic unit (thiophene) and a flexible, yet constrained, aliphatic heterocycle (azetidine) provides a versatile platform for designing molecules with specific binding properties.
| Feature | Role in Molecular Recognition | Example Interaction |
|---|---|---|
| Azetidine N-H | Hydrogen Bond Donor | Binding to a carbonyl oxygen |
| Azetidine Nitrogen Lone Pair | Hydrogen Bond Acceptor | Interaction with an acidic proton |
| Thiophene π-System | π-π Stacking | Interaction with another aromatic ring |
| Thiophene π-System | Cation-π Interaction | Stabilizing a positive charge |
Integration into Novel Scaffold Diversification Strategies
Azetidine-containing compounds are increasingly recognized as important scaffolds in drug discovery and medicinal chemistry medwinpublishers.comresearchgate.net. The strained azetidine ring imparts favorable physicochemical properties to molecules. The synthesis and diversification of densely functionalized azetidine ring systems allow for access to a wide variety of fused, bridged, and spirocyclic ring systems nih.govresearchgate.netnih.gov.
Strategies for scaffold diversification often involve reactions at the azetidine nitrogen or at substituents on the ring. For example, N-alkylation can be used to introduce a variety of functional groups. Ring-closing metathesis is another powerful technique used to create fused eight-membered rings from appropriately substituted azetidines nih.gov. Furthermore, the azetidine core can be used to construct spirocyclic systems, which are of great interest in medicinal chemistry for their three-dimensional structures nih.govresearchgate.netnih.gov. The synthesis of libraries of such compounds is a key strategy in the development of new therapeutic agents, particularly for targeting the central nervous system nih.govresearchgate.netnih.gov.
| Diversification Strategy | Description | Resulting Structure |
|---|---|---|
| N-Alkylation/N-Acylation | Introduction of substituents on the azetidine nitrogen. | Functionalized azetidines |
| Ring-Closing Metathesis | Formation of a new ring by reacting two alkene tethers on the azetidine scaffold. | Fused bicyclic systems |
| Spirocyclization | Construction of a new ring that shares one atom with the azetidine ring. | Spirocyclic azetidines |
| Cycloaddition Reactions | Use of the azetidine as a component in [3+2] or other cycloaddition reactions. | Complex polycyclic systems mdpi.com |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines, and particularly 3-aryl-azetidines, has traditionally been challenging. researchgate.net Future efforts will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 3-(Thiophen-2-yl)azetidine.
Current synthetic strategies for azetidine (B1206935) rings often involve intramolecular cyclization reactions. acs.orgmagtech.com.cn For instance, the cyclization of γ-amino alcohols can be an effective method. acs.org Adapting this to this compound would involve the synthesis of a suitable amino alcohol precursor bearing a thiophene (B33073) group. Another established method is the reduction of readily available azetidin-2-ones (β-lactams). acs.org
Modern synthetic approaches that offer sustainability and efficiency are particularly attractive. These include:
Catalytic Cycloadditions: [2+2] photocycloadditions of imines and alkenes, and amine-catalyzed cycloadditions of allenoates and imines are powerful methods for constructing the azetidine core. magtech.com.cn Research into photocatalytic methods, such as the aza-Paterno-Büchi reaction using visible light, could provide a greener alternative to traditional UV-light-induced reactions. rsc.org
Ring Expansion and Contraction Reactions: The synthesis of azetidines from three-membered rings (aziridines) or the contraction of five-membered heterocycles offers alternative pathways. magtech.com.cnnih.gov
Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of azetidines, minimizing the handling of potentially unstable intermediates. acs.org
Iron-Catalyzed Reactions: The use of earth-abundant and non-toxic iron catalysts for reactions such as thiol alkylation with azetidinols points towards more sustainable synthetic protocols for functionalized azetidines. acs.orgnih.gov
Lanthanide-Catalyzed Synthesis: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxy amines to form azetidines with high regioselectivity and tolerance for various functional groups. frontiersin.org
| Synthetic Strategy | Precursors | Key Features | Potential for this compound |
| Intramolecular Cyclization | γ-amino alcohols, β-haloalkylimines | Well-established, stereocontrol possible | Synthesis of thiophene-containing precursors required |
| [2+2] Photocycloaddition | Imines and alkenes | Atom-economical, access to diverse structures | Requires thiophene-substituted imine or alkene |
| Ring Expansion | Aziridines | Strain-release driven | Potential for functionalized thiophenyl aziridines |
| Flow Synthesis | Various | Enhanced safety, scalability, and control | Applicable to optimized batch reactions |
| Iron Catalysis | Azetidinols and thiols | Sustainable, mild conditions | Functionalization of a pre-formed thiophenyl azetidinol |
| Lanthanide Catalysis | Epoxy amines | High regioselectivity, functional group tolerance | Synthesis from a thiophene-containing epoxy amine |
Advanced Mechanistic Insights via In-Situ Spectroscopy
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. In-situ spectroscopic techniques, which monitor reactions in real-time under actual conditions, are powerful tools for this purpose. researchgate.netyoutube.com
In-Situ FTIR (ReactIR): This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorptions. youtube.com For the synthesis of this compound, ReactIR could be used to follow the consumption of starting materials and the formation of the azetidine ring, providing valuable kinetic data. youtube.com
In-Situ NMR Spectroscopy: NMR spectroscopy performed directly on a reacting mixture can provide detailed structural information about transient intermediates. scispace.comrsc.org This could be invaluable for distinguishing between different possible reaction pathways in the formation or subsequent reaction of this compound. rsc.org
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: For reactions occurring on catalyst surfaces, SFG can provide insights into the adsorption and orientation of molecules, which can be correlated with reaction selectivity. osti.gov
By applying these techniques, researchers can gain a deeper understanding of the kinetics and mechanisms of reactions involving this compound, leading to more rational reaction design and optimization. rsc.org
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of a strained azetidine ring and an aromatic thiophene ring suggests a rich and varied reactivity profile for this compound. rsc.orgresearchgate.net
Azetidine Ring Transformations: The ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions. researchgate.netrsc.org Nucleophilic attack can open the ring to produce functionalized acyclic amines, while rearrangements can lead to larger heterocycles like pyrrolidines or azepanes. researchgate.net The thiophene moiety can influence the regioselectivity of these reactions.
Thiophene Ring Functionalization: The thiophene ring is known to undergo electrophilic substitution reactions, such as nitration and bromination, with a preference for the 2- and 5-positions. numberanalytics.com It also participates in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide range of substituents. researchgate.netjcu.edu.au The reactivity of the thiophene ring in this compound may be modulated by the presence of the azetidine group.
Tandem Reactions: The dual functionality of the molecule could be exploited in tandem reactions, where an initial reaction at one site triggers a subsequent transformation at the other. For example, a reaction on the thiophene ring could be followed by an intramolecular cyclization involving the azetidine nitrogen.
| Reactive Site | Reaction Type | Potential Products |
| Azetidine Ring | Ring-opening | Functionalized acyclic amines |
| Azetidine Ring | Ring-expansion | Thiophene-substituted pyrrolidines, azepanes |
| Thiophene Ring | Electrophilic Substitution | Functionalized thiophene core (e.g., nitro, bromo) |
| Thiophene Ring | Cross-Coupling Reactions | Arylated or vinylated thiophene derivatives |
Design of Azetidine-Based Scaffolds for Advanced Materials
Both azetidine and thiophene are valuable building blocks in materials science. Their combination in this compound could lead to novel materials with interesting properties.
Polymers: Azetidines can undergo cationic ring-opening polymerization to form polyamines like hyperbranched poly(propylenimine). utwente.nlacs.org The incorporation of a thiophene unit into the monomer could lead to polymers with unique electronic or chelating properties. rsc.org Thiophene-based polymers are well-known for their applications as organic semiconductors. nih.govrsc.org
Organic Electronics: Thiophene and its derivatives are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties. nih.govmdpi.com The azetidine group could be used to tune the solid-state packing and electronic properties of thiophene-based materials.
Covalent Organic Frameworks (COFs): Thiophene-based building blocks have been used to construct porous COFs for applications in photocatalysis and gas storage. mdpi.com The defined geometry of this compound could make it a useful linker for creating novel COF structures. mdpi.com
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. mit.eduresearchgate.net
Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the feasibility and selectivity of different synthetic routes to this compound. mit.edursc.org This can guide experimental work and reduce the amount of trial-and-error required. For example, computational models have been successfully used to predict the outcomes of photocatalyzed azetidine synthesis. mit.edu
Understanding Electronic Properties: Computational methods can provide detailed information about the electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO). escholarship.orgchemrxiv.orgresearchgate.net This is crucial for understanding its reactivity and for designing derivatives with specific electronic properties for materials applications. rsc.orgmdpi.com
Screening for Applications: Computational screening can be used to predict the potential of this compound derivatives for various applications, such as in medicinal chemistry or materials science, by calculating properties like binding affinities to biological targets or charge mobility in organic semiconductors. researchgate.netnih.govacs.org
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis | Transition state energies, reaction barriers, product stability |
| DFT and Time-Dependent DFT | Prediction of electronic and spectroscopic properties | HOMO/LUMO energies, UV-Vis spectra, IR/NMR spectra |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions | Conformational preferences, solvent effects, binding modes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Predictive models for medicinal chemistry applications |
The continued development of computational methods will undoubtedly play a significant role in accelerating the exploration and application of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 3-(Thiophen-2-yl)azetidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling thiophene derivatives with azetidine precursors. Key steps include ring-opening of aziridines or cyclization of amino alcohols. Anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres minimize side reactions, improving yields to ~60–75% . Reagent choice, such as palladium catalysts for cross-coupling, can enhance efficiency. Temperature control (0–25°C) during nucleophilic substitutions reduces decomposition .
Q. How can structural elucidation of this compound be performed to confirm connectivity and stereochemistry?
Methodological Answer: Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, azetidine ring protons at δ 3.5–4.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. X-ray crystallography (via SHELX software ) resolves stereochemistry, while IR spectroscopy verifies functional groups (e.g., C-S bonds at ~600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: Use EN 374-certified nitrile gloves and flame-retardant lab coats to prevent skin contact. Conduct reactions in fume hoods with HEPA filters. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Respiratory protection (N95 masks) is mandatory if aerosolization occurs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound for drug design?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, polarizability, and dipole moments. These predict reactivity (e.g., nucleophilic thiophene ring) and binding affinity to biological targets. Compare results with experimental UV-Vis spectra (λmax ~250–300 nm) to validate accuracy .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from impurity profiles or stereochemical variations. Use HPLC-PDA (95% purity threshold) and chiral columns to isolate enantiomers. Validate biological assays (e.g., IC₅₀ values) with positive controls (e.g., kinase inhibitors) and statistical replicates (n ≥ 3). Cross-reference with crystallographic data to rule out conformational artifacts .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
Methodological Answer: Optimize residence time (5–10 min) and pressure (1–2 bar) in microfluidic reactors to enhance heat/mass transfer. Use immobilized catalysts (e.g., Pd/C on silica) for >90% conversion. Monitor in-line via FTIR to detect intermediates (e.g., azetidine precursors) and automate quenching for higher throughput .
Q. What role does this compound play in designing protein tyrosine phosphatase (PTP) inhibitors?
Methodological Answer: The azetidine ring’s strain enhances binding to PTP catalytic pockets. Perform molecular docking (AutoDock Vina) with PTP1B (PDB: 1T49) to identify key interactions (e.g., hydrogen bonds with Cys215). Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on thiophene to improve IC₅₀ values by 2–3-fold .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous THF | Reduces hydrolysis |
| Catalyst | Pd(OAc)₂/XPhos | Enhances coupling |
| Temperature | 0–25°C | Minimizes degradation |
Table 2: Computational vs. Experimental Properties
| Property | DFT Prediction (B3LYP) | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| Dipole Moment (D) | 2.8 | 2.7 (X-ray) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
